2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione 2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10820983
InChI: InChI=1S/C14H15BrO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3
SMILES: CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Br)C
Molecular Formula: C14H15BrO2S
Molecular Weight: 327.24 g/mol

2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione

CAS No.:

Cat. No.: VC10820983

Molecular Formula: C14H15BrO2S

Molecular Weight: 327.24 g/mol

* For research use only. Not for human or veterinary use.

2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione -

Specification

Molecular Formula C14H15BrO2S
Molecular Weight 327.24 g/mol
IUPAC Name 2-(4-bromophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione
Standard InChI InChI=1S/C14H15BrO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3
Standard InChI Key NYIVFEZIZAEDTK-UHFFFAOYSA-N
SMILES CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Br)C
Canonical SMILES CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Br)C

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-(4-bromophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione, reflects its core structure: a cyclohexane ring fused with two ketone groups (1,3-dione) and substituted with a dimethyl group at the 5-position and a 4-bromophenylthio moiety at the 2-position. The presence of the bromine atom introduces steric and electronic effects, while the thioether group enhances potential for nucleophilic substitution or oxidation reactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC14H15BrO2S\text{C}_{14}\text{H}_{15}\text{BrO}_2\text{S}
Molecular Weight327.24 g/mol
Canonical SMILESCC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Br)C
InChI KeyNYIVFEZIZAEDTK-UHFFFAOYSA-N
PubChem CID711433

The planar cyclohexanedione core facilitates conjugation, while the bromophenylthio group introduces asymmetry, influencing crystallization behavior and solubility in polar solvents.

Synthetic Routes and Mechanistic Insights

While no explicit synthesis protocol for 2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione is documented in peer-reviewed literature, analogous compounds suggest a plausible pathway involving Rh(II)-catalyzed reactions. For example, Rh2_2(OAc)4_4-mediated coupling of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates has been demonstrated for structurally related 2-arylimino-6,7-dihydrobenzo[d] oxathiol-4(5H)-ones . Adapting this method, the target compound could hypothetically form via the following steps:

  • Preparation of 5,5-Dimethylcyclohexane-1,3-dione: Cyclohexane-1,3-dione derivatives are typically synthesized via Claisen condensation of diketene with ketones under acidic conditions.

  • Diazo Group Introduction: Treatment with diazomethane or similar reagents generates the 2-diazo intermediate, a key electrophilic species.

  • Rh-Catalyzed Coupling: Reaction with 4-bromophenyl isothiocyanate in acetone at 60°C in the presence of Rh2_2(OAc)4_4 (0.01 eq) facilitates C–S bond formation, with nitrogen gas as the sole byproduct .

This mechanism likely proceeds via rhodium-stabilized carbene intermediates, which undergo nucleophilic attack by the sulfur atom of the isothiocyanate . The reaction’s efficiency (yields >80% for analogs) and mild conditions make it scalable for laboratory synthesis .

Physicochemical and Spectral Properties

Spectral Characterization

While direct spectral data for 2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione are unavailable, analogs provide insight:

  • 1^1H NMR: Expected signals include aromatic protons (δ 7.50–6.92 ppm for bromophenyl), methyl groups (δ 1.19–1.20 ppm), and cyclohexanedione protons (δ 2.00–2.82 ppm) .

  • 13^{13}C NMR: Key resonances would correspond to carbonyl carbons (δ 190–195 ppm), aromatic carbons (δ 113–147 ppm), and quaternary carbons (δ 34–42 ppm).

  • IR Spectroscopy: Strong absorptions near 1645 cm1^{-1} (C=O stretching) and 750–850 cm1^{-1} (C–Br bending).

Table 2: Predicted Spectral Peaks

Spectrum TypeKey Peaks
1^1H NMRδ 1.19 (s, 6H, CH3_3), δ 7.49 (d, 2H, Ar–H)
13^{13}C NMRδ 195.5 (C=O), δ 133.1 (C–Br)
IR1645 cm1^{-1} (C=O), 818 cm1^{-1} (C–Br)

Comparative Analysis with Structural Analogs

Table 3: Comparison with Analogous Compounds

Compound NameKey Structural DifferencesReactivity Implications
2-(4-Chlorophenyl)thio-5,5-dimethylcyclohexane-1,3-dioneCl vs. Br substitutionReduced steric hindrance
2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dioneAmino group replaces thioetherEnhanced nucleophilicity
2-(4-Bromophenyl)-2-oxoethyl-5,5-dimethylcyclohexane-1,3-dioneOxoethyl instead of thioetherAltered redox stability

The bromine atom in 2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione confers distinct electronic effects compared to chlorine or amino analogs, potentially improving electrophilic aromatic substitution kinetics.

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